2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by its boronic ester structure. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique chemical properties make it a valuable reagent in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dichloro-4-methylphenylboronic acid with a suitable reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a boronic ester partner. It can also participate in other reactions like oxidation, reduction, and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or THF).
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Suzuki-Miyaura Reaction: Biaryl compounds.
Oxidation: Various oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: This compound is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is a key reagent in the Suzuki-Miyaura reaction, which is widely employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: In biological research, it is used to study enzyme mechanisms and to develop new bioactive compounds. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical assays.
Medicine: The compound is used in the development of new drugs, particularly in the synthesis of biologically active molecules. Its role in cross-coupling reactions allows for the creation of complex drug molecules with improved efficacy and safety profiles.
Industry: In the chemical industry, it is used to produce a wide range of materials, including polymers, dyes, and electronic materials. Its versatility and reactivity make it an essential reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the compound acts as a boronic ester partner, facilitating the formation of carbon-carbon bonds through the action of a palladium catalyst. The molecular targets and pathways involved include the activation of the boronic ester and the subsequent transmetalation and reductive elimination steps.
Comparison with Similar Compounds
2-(3,5-Dichloro-4-methylphenyl)-4-ethyl-4-methyl-5-methyleneoxazoline
2-(3,5-Dichloro-4-methylphenyl)-4-ethyl-4-methyl-4H-1,3-oxazin-5 (6H)-one
Uniqueness: 2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique in its ability to act as a versatile boronic ester reagent in cross-coupling reactions. Its stability and reactivity make it a preferred choice in organic synthesis compared to other similar compounds.
Properties
IUPAC Name |
2-(3,5-dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O2/c1-8-10(15)6-9(7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTBWTOKHBQRKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682265 | |
Record name | 2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942069-73-0 | |
Record name | 2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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